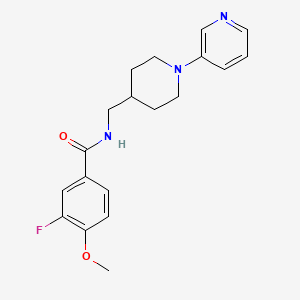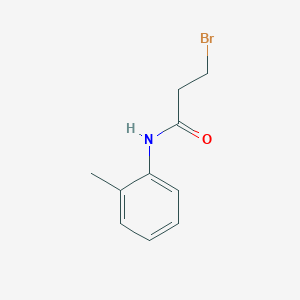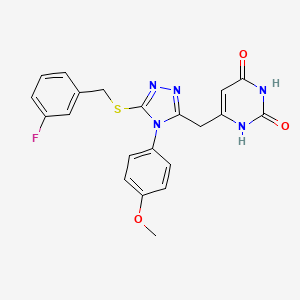![molecular formula C10H10BrN3 B2530069 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1385696-49-0](/img/structure/B2530069.png)
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efficient Synthesis and X-ray Structure
The synthesis of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine involves oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions, as demonstrated in the synthesis of similar triazolopyridines. The characterization of these compounds includes various spectroscopic methods such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction, which confirm the successful synthesis and provide detailed molecular structure information .
Molecular Structure Analysis
X-ray diffraction analysis of 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, a closely related compound, indicates that it crystallizes in the monoclinic space group P 21/c. The precise measurements of the unit cell parameters and the crystallographic R-factor provide insights into the molecular conformation and packing within the crystal lattice .
Chemical Reactions Analysis
The presence of the bromo substituent on the triazolopyridine nucleus makes these compounds versatile intermediates for further chemical transformations. For instance, they can undergo palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution, which allows for the diversification of the core structure .
Physical and Chemical Properties Analysis
The electrochemical properties of triazolopyridines, such as ionization potentials and affinity, can be studied through cyclic voltammetry. These properties are crucial for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals .
Case Studies and Applications
While the provided data does not include specific case studies for this compound, the synthesis and characterization techniques, as well as the potential for chemical diversification, suggest that these compounds could have significant applications in medicinal chemistry and materials science. The related structures have been explored for their antibacterial properties, indicating the biological relevance of the triazolopyridine scaffold .
Applications De Recherche Scientifique
Optical Sensing and Biological Applications
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine, as a derivative of triazole and pyridine, contributes significantly to the field of optical sensors and biological applications. N-heterocycles, including triazole and pyridine derivatives, are extensively employed as recognition units for creating optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. These compounds also possess a wide range of biological and medicinal applications, underlining their importance in organic chemistry (Jindal & Kaur, 2021).
Antibacterial Activity
The 1,2,4-triazole core, an integral part of the chemical structure of interest, has demonstrated significant potential in combating bacterial infections, particularly against Staphylococcus aureus. The bioisosteric nature of 1,2,4-triazoles to amides, esters, and carboxylic acids contributes to their potency as inhibitors of essential bacterial proteins. Hybrids containing the 1,2,4-triazole moiety have shown dual or multiple antibacterial mechanisms of action, highlighting their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains (Li & Zhang, 2021).
Versatility in Chemical Synthesis
The structural flexibility of triazole derivatives, including those containing the 1,2,4-triazole unit, allows for a broad range of chemical modifications and diverse biological activities. These modifications have led to the development of compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, among others. The synthesis of novel triazole derivatives is an area of active research, driven by the need for new drugs with varied biological activities (Ferreira et al., 2013).
Drug Development and Organic Synthesis
Heterocyclic N-oxide derivatives, including those related to pyridine, play a crucial role in drug development and organic synthesis. Their diverse functionalities make them vital in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have shown promising anticancer, antibacterial, and anti-inflammatory activities, showcasing their significance in the pharmaceutical field (Li et al., 2019).
Safety and Hazards
The safety data sheet for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple pathways related to inflammation, cancer, microbial infections, and various enzymatic processes .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in treating various conditions, including cancer, microbial infections, inflammation, and oxidative stress-related diseases .
Propriétés
IUPAC Name |
6-bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKDSMDLUIEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)
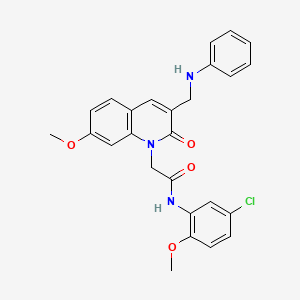
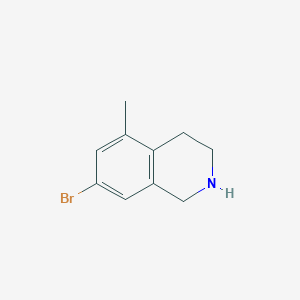
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)
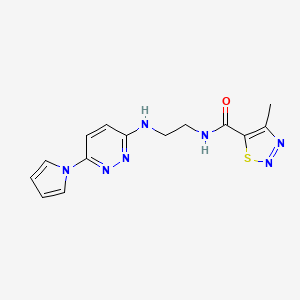
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)
